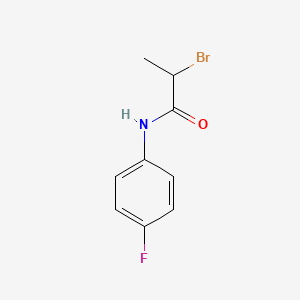

2-bromo-N-(4-fluorophenyl)propanamide

Descripción general

Descripción

2-bromo-N-(4-fluorophenyl)propanamide is an organic compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a propanamide moiety. It is commonly used in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorophenyl)propanamide typically involves the bromination of N-(4-fluorophenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(4-fluorophenyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: The corresponding amine.

Oxidation Reactions: Different oxidation products depending on the conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-bromo-N-(4-fluorophenyl)propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium azide, primary amines | Polar solvents (DMF, DMSO), elevated temperatures |

| Coupling | Boronic acids, palladium catalysts | Organic solvents (toluene, ethanol), bases |

Research into the biological properties of this compound has revealed potential applications in medicine:

- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit bacterial growth by targeting specific bacterial enzymes. This is particularly relevant given the increasing concern over antibiotic resistance.

- Anticancer Activity: There is emerging evidence that it may induce apoptosis in cancer cells through interactions with cellular receptors involved in survival pathways. This property makes it a candidate for further exploration in cancer therapeutics.

Case Study 1: Antimicrobial Properties

A study investigated the effectiveness of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a new antimicrobial agent. The mechanism was attributed to the compound's ability to inhibit key enzymes necessary for bacterial growth.

Case Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis. The compound's interaction with specific receptors was identified as a critical factor in mediating these effects.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-bromo-N-(4-chlorophenyl)propanamide

- 2-bromo-N-(4-methylphenyl)propanamide

- 2-bromo-N-(4-nitrophenyl)propanamide

Uniqueness

2-bromo-N-(4-fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields .

Actividad Biológica

2-Bromo-N-(4-fluorophenyl)propanamide, with the chemical formula C10H10BrFNO, is a halogenated amide that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a fluorophenyl group, which may influence its interaction with biological targets.

- Molecular Weight : 256.1 g/mol

- CAS Number : 905797-71-9

- Chemical Structure : The structure features a bromine atom at the second position and a fluorine atom on the para position of the phenyl ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its interactions with various molecular targets, particularly enzymes and receptors. The halogen substituents enhance lipophilicity and can modulate the binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism.

- Receptor Modulation : It may act as a selective modulator for certain receptors, impacting signaling pathways related to inflammation and neurodegeneration.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against MAO-B with an IC50 value of approximately 0.51 µM, suggesting its potential use in treating neurodegenerative diseases like Parkinson's disease .

Table 1: Inhibitory Activities Against Key Enzymes

| Enzyme | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MAO-B | 0.51 | >78.4 |

| AChE | TBD | TBD |

| BChE | TBD | TBD |

Case Studies

- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective effects in cellular models of oxidative stress, indicating potential applications in neuroprotection .

- Antimicrobial Activity : Preliminary investigations have shown that halogenated derivatives can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broader therapeutic application beyond neurological disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, its lipophilic nature suggests good membrane permeability. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propiedades

IUPAC Name |

2-bromo-N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPHUTLRFAVKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336321 | |

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905797-71-9 | |

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.